molecular formula C16H21N5O2S B4631524 2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,5-dimethylphenyl)acetamide

2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B4631524
M. Wt: 347.4 g/mol
InChI Key: GXMBDKUJYXFALB-UHFFFAOYSA-N
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Description

2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,5-dimethylphenyl)acetamide is a complex organic compound that features a triazole ring, a sulfanyl group, and an acetamide moiety

Scientific Research Applications

2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties

Preparation Methods

The synthesis of 2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the quality of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and the sulfanyl group are key functional groups that enable the compound to bind to enzymes and proteins, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions .

Comparison with Similar Compounds

Compared to other similar compounds, 2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,5-dimethylphenyl)acetamide is unique due to its specific combination of functional groups. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Properties

IUPAC Name

2-[5-(2-amino-2-oxoethyl)sulfanyl-4-ethyl-1,2,4-triazol-3-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-4-21-14(19-20-16(21)24-9-13(17)22)8-15(23)18-12-7-10(2)5-6-11(12)3/h5-7H,4,8-9H2,1-3H3,(H2,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMBDKUJYXFALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N)CC(=O)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,5-dimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,5-dimethylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,5-dimethylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,5-dimethylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,5-dimethylphenyl)acetamide
Reactant of Route 6
2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,5-dimethylphenyl)acetamide

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